molecular formula C7H5ClO3 B135390 4-Chlorosalicylic acid CAS No. 5106-98-9

4-Chlorosalicylic acid

Cat. No. B135390
Key on ui cas rn: 5106-98-9
M. Wt: 172.56 g/mol
InChI Key: LWXFCZXRFBUOOR-UHFFFAOYSA-N
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Patent
US08653069B2

Procedure details

5 ml of concentrated sulfuric acid is drop-added slowly to 100 ml of methanol. The solution is cooled and then added with a powder of 4-chloro-salicylic acid (17.20 g, 0.1 mol), and a reaction is carried out at reflux for 24 hours. After cooling the reaction, a large amount of deposit precipitates and is filtered out, washed with small amount of methanol, and recrystallized in anhydrous ethanol, to obtain 15.60 g of methyl 4-chloro-salicylate, with a yield of 83%.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:8]=[C:9]([OH:16])[C:10](=[CH:14][CH:15]=1)[C:11]([OH:13])=[O:12].[CH3:17]O>>[Cl:6][C:7]1[CH:8]=[C:9]([OH:16])[C:10](=[CH:14][CH:15]=1)[C:11]([O:13][CH3:17])=[O:12]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
17.2 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
a large amount of deposit precipitates
FILTRATION
Type
FILTRATION
Details
is filtered out
WASH
Type
WASH
Details
washed with small amount of methanol
CUSTOM
Type
CUSTOM
Details
recrystallized in anhydrous ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(C(=O)OC)=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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